Modimelanotide is a synthetic peptide developed as a melanocortin receptor agonist, particularly targeting the melanocortin-4 receptor (MC4R). It is primarily investigated for its potential in treating conditions related to obesity and metabolic disorders. The compound is derived from the structure of natural melanocyte-stimulating hormones, which play crucial roles in energy homeostasis, appetite regulation, and body weight management.
Modimelanotide is synthesized through chemical methods that mimic the natural processes of peptide formation. It is related to other melanocortin peptides, such as bremelanotide, which has been used clinically for various applications, including sexual dysfunction in women. The development of Modimelanotide is part of ongoing research aimed at understanding and manipulating the melanocortin system for therapeutic benefits.
Modimelanotide falls under the category of therapeutic peptides and specifically functions as a melanocortin receptor agonist. Its classification highlights its role in modulating receptor activity to achieve desired physiological outcomes.
The synthesis of Modimelanotide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner. This method allows for precise control over the sequence and modifications of amino acids.
Modimelanotide's molecular structure is characterized by its cyclic heptapeptide configuration, which includes specific amino acid substitutions that enhance its binding affinity to melanocortin receptors.
Modimelanotide undergoes various chemical reactions typical of peptides, including hydrolysis and potential modifications upon interaction with biological systems.
Modimelanotide acts primarily as an agonist at the MC4R, which is involved in regulating energy balance and appetite control. When it binds to this receptor:
This mechanism suggests that Modimelanotide could effectively modulate appetite and energy expenditure without triggering some of the side effects associated with traditional melanocortin signaling.
Modimelanotide is primarily investigated for:
Modimelanotide's development pathway involved multiple pharmaceutical entities, reflecting shifting strategic priorities in melanocortin therapeutics. Initially designated AP-214 by Action Pharma, its primary development focus was acute kidney injury (AKI), supported by promising preclinical data showing organoprotective effects in ischemia-reperfusion models [1]. Subsequent licensing transitions led to reassignments of the compound's codename: ABT-719 under Abbott Laboratories and later ZP-1480 following Zealand Pharma's involvement [1] [4].
The International Nonproprietary Name (INN) "modimelanotide" formalizes its status as an α-MSH derivative ("melanotide") with specific modifications ("modi-"). The CAS registry number (926277-68-1) and unique chemical identifiers (UNII: 96C1EBE9CG; PubChem CID: 161653120) provide standardized references across scientific databases [4] [1]. Despite demonstrating efficacy in porcine models of ischemic AKI—where it reduced biomarkers of renal damage and improved functional recovery—clinical development was discontinued after unsuccessful human trials [1] [4]. The compound now serves primarily as a research tool for probing melanocortin receptor pharmacology.
Table 1: Modimelanotide Nomenclature and Chemical Identifiers
Identifier Type | Designation |
---|---|
INN | Modimelanotide |
CAS Registry Number | 926277-68-1 |
UNII | 96C1EBE9CG |
Molecular Formula | C₁₁₃H₁₈₁N₃₃O₂₅S |
Other Code Names | AP-214, ABT-719, ZP-1480 |
Peptide Sequence | Acetyl-Lys-Lys-Lys-Lys-Lys-Lys-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ |
Melanocortin receptor agonists constitute a pharmacologically diverse class targeting five melanocortin receptor subtypes (MC1R–MC5R), each with distinct tissue distributions and physiological roles [7] [10]. Modimelanotide belongs to the peptide-based agonist subclass, characterized by structural mimicry of endogenous melanocortins like α-MSH, ACTH, and β-MSH. Unlike shorter peptidomimetics (e.g., bremelanotide) or small molecules, modimelanotide retains the core 13-amino acid sequence of α-MSH but incorporates N-terminal extensions to optimize pharmacokinetics and receptor engagement [1] [9].
Functionally, it is classified as a non-selective pan-melanocortin agonist, activating MC1R, MC3R, MC4R, and MC5R with differing potencies [1]. This contrasts with receptor-subtype-selective agents like setmelanotide (MC4R-preferring for obesity) or afamelanotide (MC1R-focused for photoprotection) [10]. Its broad receptor activation profile underpins pleiotropic effects—spanning pigmentary modulation, anti-inflammation, and cytoprotection—while also contributing to challenges in therapeutic targeting due to potential off-receptor effects [7] [8].
The landscape of α-MSH analogues includes natural cleavage variants (β-MSH, γ-MSH), minimally modified peptides (NDP-MSH), and extensively engineered molecules (afamelanotide, setmelanotide). Modimelanotide occupies a distinctive niche as a polylysine-extended α-MSH derivative designed to amplify receptor residency time while preserving the core pharmacophore [1] [9]. Its hexa-lysine chain introduces multiple positive charges, potentially enhancing interaction with negatively charged receptor subdomains and delaying enzymatic degradation—an innovation distinguishing it from first-generation analogues like NDP-MSH [1].
Compared to clinically approved analogues:
Modimelanotide’s development for AKI represents an unconventional application of melanocortin biology, diverging from the pigmentary, metabolic, or sexual indications pursued with other analogues. Its failure in clinical trials highlights the challenge of translating anti-inflammatory/cytoprotective efficacy from animal models to humans—a hurdle not yet overcome by any melanocortin agonist in renal indications [1] [4].
Table 2: Key α-MSH Analogues and Their Primary Therapeutic Targets
Analogue | Structural Features | Primary Receptor Targets | Therapeutic Indications |
---|---|---|---|
Modimelanotide | α-MSH + N-terminal acetylhexalysine | MC1R, MC3R, MC4R, MC5R | Investigational (AKI, inflammation) |
Afamelanotide | [Nle⁴,D-Phe⁷]-α-MSH | MC1R > MC3R | EPP, photoprotection |
Setmelanotide | Cyclized octapeptide | MC4R > MC3R | POMC/LepR deficiency obesity |
Bremelanotide | Metabolite of Melanotan II | MC4R, MC3R | HSDD |
NDP-MSH | [Nle⁴,D-Phe⁷]-α-MSH | MC1R, MC3R, MC4R, MC5R | Research use |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: